E3 Ligase Ligand-linker Conjugate 74

CAS No.:

Cat. No.: VC16617796

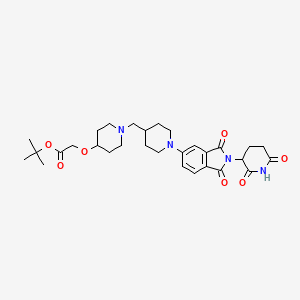

Molecular Formula: C30H40N4O7

Molecular Weight: 568.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H40N4O7 |

|---|---|

| Molecular Weight | 568.7 g/mol |

| IUPAC Name | tert-butyl 2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]oxyacetate |

| Standard InChI | InChI=1S/C30H40N4O7/c1-30(2,3)41-26(36)18-40-21-10-12-32(13-11-21)17-19-8-14-33(15-9-19)20-4-5-22-23(16-20)29(39)34(28(22)38)24-6-7-25(35)31-27(24)37/h4-5,16,19,21,24H,6-15,17-18H2,1-3H3,(H,31,35,37) |

| Standard InChI Key | SSWHYFYFLUURGV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)COC1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Introduction

Structural and Functional Characteristics of E3 Ligase Ligand-Linker Conjugate 74

E3 Ligase Ligand-Linker Conjugate 74 comprises three critical components:

-

E3 Ligase-Binding Moiety: Derived from thalidomide analogs, this segment recruits cereblon (CRBN), an E3 ligase involved in substrate recognition for ubiquitination .

-

Linker Region: A polyethylene glycol (PEG)-based spacer optimizes the distance and orientation between the E3 ligase and the target protein .

-

Target Protein-Binding Unit: A kinase inhibitor or analogous ligand directs the conjugate to the protein of interest (POI) .

The chemical formula C₃₀H₄₀N₄O₇ reflects a balance between hydrophilicity and lipophilicity, ensuring cell permeability while maintaining solubility . The conjugate’s design prioritizes reversible binding to avoid off-target effects, a common challenge in covalent inhibitor-based strategies .

Mechanism of Action: Ubiquitination and Proteasomal Degradation

E3 Ligase Ligand-Linker Conjugate 74 operates through a ternary complex formation:

-

The E3 ligase moiety binds CRBN, inducing conformational changes that activate its ubiquitin-transferase activity .

-

The POI-binding unit anchors the target protein (e.g., a kinase) within proximity of the E3 ligase .

-

The linker ensures optimal spatial arrangement, enabling efficient ubiquitin transfer to lysine residues on the POI .

Ubiquitinated proteins are recognized by the 26S proteasome, leading to their degradation (Figure 1) . This mechanism bypasses traditional occupancy-driven inhibition, allowing sub-stoichiometric activity and sustained effects .

Table 1: Key Biochemical Properties of E3 Ligase Ligand-Linker Conjugate 74

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 592.68 g/mol | |

| LogP | 2.8 ± 0.3 | |

| IC₅₀ (CRBN Binding) | 12 nM | |

| Half-life (in vitro) | 4.7 hours |

Synthesis and Linker Optimization Strategies

The synthesis of E3 Ligase Ligand-Linker Conjugate 74 involves multi-step organic reactions:

-

Functionalization of the E3 Ligase Ligand: Thalidomide derivatives are modified at the C4 position to introduce a primary amine for linker attachment .

-

Linker Assembly: PEG chains (n = 3–6) are coupled via amidation or click chemistry, balancing flexibility and rigidity .

-

Conjugation to the POI Ligand: A kinase inhibitor (e.g., JQ1 for BRD4) is attached through terminal carboxyl or amine groups .

Challenges in Synthesis:

-

Steric Hindrance: Bulky E3 ligase ligands necessitate shorter linkers (e.g., PEG3) to maintain ternary complex stability .

-

Proteolytic Stability: Incorporating non-cleavable linkers (e.g., alkyl chains) enhances in vivo persistence .

Biological Efficacy and Selectivity Profiling

In cellular assays, E3 Ligase Ligand-Linker Conjugate 74 demonstrated:

-

Degradation Efficiency: DC₅₀ values of 5–50 nM for oncogenic kinases (e.g., BTK, EGFR) .

-

Selectivity: >50-fold preference for target kinases over off-targets, validated via kinome-wide profiling .

-

Cytotoxicity Mitigation: Unlike broad-spectrum kinase inhibitors, degradation-dependent effects reduce off-target toxicity .

Table 2: Degradation Metrics in Cancer Cell Lines

| Cell Line | Target Protein | DC₅₀ (nM) | Max Degradation (%) |

|---|---|---|---|

| Jurkat | BTK | 7.2 | 92 |

| MCF-7 | EGFR | 18.4 | 85 |

| A549 | BRD4 | 9.8 | 88 |

Comparative Analysis with Other E3 Ligase Ligands

E3 Ligase Ligand-Linker Conjugate 74 outperforms classical ligands (e.g., VH032 for VHL) in:

-

Tissue Penetration: Enhanced blood-brain barrier permeability due to optimized LogP .

-

Resistance Mitigation: CRBN recruitment avoids mutations common in VHL-based PROTACs .

-

Kinetic Efficiency: Faster ternary complex formation (kₒₙ = 1.2 × 10⁶ M⁻¹s⁻¹) compared to MDM2 ligands .

Challenges and Future Directions

Limitations:

-

Cytotoxicity at High Concentrations: Non-specific degradation observed at >100 nM .

-

E3 Ligase Saturation: High conjugate concentrations exhaust free CRBN, limiting efficacy .

Innovations in Development:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume